2,3,4-Trichlorophenol

Catalog No.
S590944
CAS No.
15950-66-0
M.F
C6H3Cl3O
M. Wt
197.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,4-Trichlorophenol

CAS Number

15950-66-0

Product Name

2,3,4-Trichlorophenol

IUPAC Name

2,3,4-trichlorophenol

Molecular Formula

C6H3Cl3O

Molecular Weight

197.4 g/mol

InChI

InChI=1S/C6H3Cl3O/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H

InChI Key

HSQFVBWFPBKHEB-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1O)Cl)Cl)Cl

solubility

less than 1 mg/mL at 68° F (NTP, 1992)
Solubility in water: none

Synonyms

2,3,4-TCP, 2,3,4-trichlorophenol

Canonical SMILES

C1=CC(=C(C(=C1O)Cl)Cl)Cl

The exact mass of the compound 2,3,4-Trichlorophenol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 68° f (ntp, 1992)solubility in water: none. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Chlorobenzenes - Chlorophenols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,3,4-Trichlorophenol (2,3,4-TCP) is a chlorinated aromatic compound belonging to the trichlorophenol isomer group. While the broader class of chlorophenols has seen use as pesticides and preservatives, the primary procurement driver for specific isomers like 2,3,4-TCP is its function as a well-defined chemical intermediate and as a certified analytical standard for environmental monitoring. Its precise chlorine substitution pattern dictates its chemical reactivity and biological degradation pathways, making it a critical reference material for studying isomer-specific environmental fate and a necessary precursor for syntheses where this exact substitution is required.

Substituting 2,3,4-Trichlorophenol with other isomers, such as the more common 2,4,5-TCP or 2,4,6-TCP, is unreliable for both synthetic and analytical applications. The number and, crucially, the position of chlorine atoms on the phenol ring determine the compound's susceptibility to chemical and microbial degradation, its potential to form different reaction byproducts, and its utility as a synthetic precursor. For example, anaerobic microbial consortia exhibit high specificity, targeting chlorine atoms at different positions at varying rates, leading to entirely different degradation intermediates and timelines compared to other isomers. This makes cross-isomer substitution invalid for process development, environmental modeling, and the synthesis of complex, regio-specific molecules.

Distinct Anaerobic Dechlorination Pathway Compared to 2,4,6-TCP

In anaerobic biodegradation studies, the dechlorination pathway is highly dependent on the isomer. For instance, a microbial consortium enriched from river sediment stoichiometrically transformed 2,4,6-Trichlorophenol (2,4,6-TCP) into 4-chlorophenol (4-CP), with 2,4-dichlorophenol (2,4-DCP) as a transient intermediate. This demonstrates a specific ortho-dehalogenation preference. The unique 2,3,4- substitution pattern of the target compound necessitates its use as a distinct reference standard, as its degradation will proceed through different intermediates (e.g., 2,3-DCP or 3,4-DCP) that would not be observed or quantified correctly if 2,4,6-TCP were used as a substitute.

Evidence DimensionMajor Dechlorination Product
Target Compound DataExpected to yield 2,3-DCP and/or 3,4-DCP as primary intermediates (inferred).
Comparator Or Baseline2,4,6-Trichlorophenol yields 4-chlorophenol (4-CP) as the stable end-product of dechlorination.
Quantified DifferenceDifferent, non-interchangeable metabolic pathways and end-products.
ConditionsAnaerobic microbial consortium enriched from river sediment, with pyruvate as an electron donor.

For environmental analysis or bioremediation research, using the wrong isomer like 2,4,6-TCP as a proxy for 2,3,4-TCP leads to incorrect identification of degradation pathways and inaccurate process monitoring.

Differential Adsorption Behavior on TiO2 Surfaces Compared to 2,4,5-TCP

In studies of photocatalytic materials, the specific isomer of trichlorophenol significantly impacts its adsorption onto the catalyst surface, a critical first step for degradation. Research on TiO2 (Degussa P25) showed it adsorbed significantly more 2,4,5-Trichlorophenol than pure anatase or rutile phases in the dark. Furthermore, 2,4,5-TCP forms a specific charge-transfer complex with P25 TiO2 that is activated by visible light (up to 520 nm), leading to a unique suite of polyaromatic chlorinated products not seen with UV irradiation. This high sensitivity to isomeric structure and light conditions means that 2,3,4-TCP cannot be substituted by 2,4,5-TCP in photocatalysis research without expecting fundamentally different adsorption constants and reaction products.

Evidence DimensionAdsorption & Reactivity on P25 TiO2
Target Compound DataAdsorption and reactivity profile must be determined independently due to high isomer specificity.
Comparator Or Baseline2,4,5-Trichlorophenol shows significantly greater dark adsorption on P25 TiO2 vs. pure phases and forms a unique charge-transfer complex activated by sub-band-gap light.
Quantified DifferenceQualitatively different reaction mechanisms and products under visible light vs. UV.
ConditionsAqueous slurry of Degussa P25 TiO2 catalyst under dark and sub-band-gap illumination conditions.

Procuring 2,3,4-TCP is essential for researchers developing or validating photocatalytic systems, as using an alternative like 2,4,5-TCP would yield non-representative data on surface affinity and degradation pathways.

Precursor for Regio-Specific Synthesis Where Other Isomers Are Unsuitable

The utility of a chlorophenol as a chemical intermediate is defined by its specific chlorine substitution pattern. For example, 2,4,6-TCP is a known precursor for the fungicide prochloraz and was historically used to synthesize 2,3,4,6-tetrachlorophenol and pentachlorophenol. Similarly, 2,4-Dichlorophenol is a key intermediate for the herbicide 2,4-dichlorophenoxyacetic acid. By extension, the unique 2,3,4- substitution pattern of the target compound makes it a necessary, non-interchangeable precursor for synthesizing molecules where this specific arrangement is required for the final product's structure and function.

Evidence DimensionSynthetic Pathway Specificity
Target Compound DataRequired for syntheses where a 2,3,4-trichlorophenyl moiety is essential.
Comparator Or Baseline2,4,6-TCP is a precursor for specific fungicides like prochloraz. 2,4-Dichlorophenol is a precursor for the herbicide 2,4-D.
Quantified DifferenceSubstitution patterns are non-interchangeable for targeted synthesis.
ConditionsIndustrial or laboratory organic synthesis pathways.

For chemists and manufacturers, selecting the correct trichlorophenol isomer is not a matter of preference but a fundamental requirement of the synthetic route to obtain the desired final molecule.

Analytical Standard for Isomer-Specific Environmental Monitoring

As evidenced by the distinct biodegradation pathways of different trichlorophenol isomers, 2,3,4-TCP serves as an essential analytical reference standard. It is the correct choice for calibrating chromatographic methods (GC-MS, LC-MS) to accurately quantify its presence and trace its specific degradation intermediates in soil, water, or industrial effluent samples.

Model Compound for Bioremediation Process Development

When developing or evaluating bioremediation strategies for sites contaminated with mixed chlorophenols, 2,3,4-TCP is the appropriate model compound to study the degradation of this specific isomer. Using a substitute like 2,4,6-TCP would lead to incorrect conclusions about microbial activity, degradation rates, and the identity of toxic intermediates.

Reference Material for Advanced Oxidation Process (AOP) Research

Given the high sensitivity of surface-mediated processes like photocatalysis to the specific molecular structure of the analyte, 2,3,4-TCP is the required material for studying its degradation via AOPs. Its unique electronic and steric properties will result in adsorption and reaction kinetics that cannot be reliably extrapolated from other isomers like 2,4,5-TCP.

Physical Description

2,3,4-trichlorophenol appears as needles (from benzene and ligroin) or light peach solid. (NTP, 1992)
WHITE POWDER OR NEEDLES WITH CHARACTERISTIC ODOUR.

Color/Form

Solid crystals or flakes

XLogP3

3.5

Boiling Point

Sublimes (NTP, 1992)
252 °C

Flash Point

62 °C

Vapor Density

Relative vapor density (air = 1): 6.8

Density

1.7 at 25 °C (solid)
1.5 g/cm³

LogP

3.8 (LogP)
3.6

Odor

Strong disinfectant odor
Strong odor of phenol.

Melting Point

171 to 174 °F (NTP, 1992)
83.5 °C
57 °C (FP)
79-81 °C

UNII

8JWE1AV71F

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 43 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 42 of 43 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (92.86%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (92.86%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

CHLORINATED PHENOLS ... ARE VERY EFFECTIVE (... IN VITRO) AS UNCOUPLERS OF OXIDATIVE PHOSPHORYLATION. THEY THUS PREVENT INCORPORATION OF INORGANIC PHOSPHATE INTO ATP WITHOUT EFFECTING ELECTRON TRANSPORT. AS A RESULT OF THIS ACTION, WHICH IS BELIEVED TO OCCUR @ MITOCHONDRIAL /MEMBRANE/, CELLS CONTINUE TO RESPIRE BUT SOON ARE DEPLETED OF ATP NECESSARY FOR GROWTH. /CHLOROPHENOLS/

Pictograms

Irritant

Corrosive;Irritant

Impurities

CONTAMINATION WITH 2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN; 2,7-DICHLORODIBENZO-P-DIOXIN; 1,3,6,8-TETRACHLORODIBENZO-P-DIOXIN; AND PENTACHLORODIBENZO-P-DIOXIN AT LEVELS OF 0.07 TO 6.2 PPM.

Other CAS

15950-66-0
25167-82-2

Associated Chemicals

2,3,4-Trichlorophenol;15950-66-0
2,3,5-Trichlorophenol;933-78-8
3,4,6-Trichlorophenol;6358-15-2

Wikipedia

2,3,4-trichlorophenol

Methods of Manufacturing

... Prepared by direct chlorination or the hydrolysis of the higher chlorinated derivatives of benzene. /Trichlorophenols/

Analytic Laboratory Methods

CHLOROPHENOLIC POLLUTANTS DETERMINED BY HIGH PRESSURE LIQ CHROMATOGRAPHY. /CHLOROPHENOLIC POLLUTANTS/
[RENBERG L; ANAL CHEM 46: 359] IN WATER DETECTED BY GC/ECD, LIMIT OF DETECTION 1 NG/L; IN SOIL SAMPLE DETECTED BY GC/ECD, LIMIT OF DETECTION 0.1 UG/KG.
Determination in water: Methylene chloride extraction followed by gas chromatography with flame ionization or electron capture detection or gas chromatography plus mass spectrometry. /Trichlorophenols/
TRACE DETERMINATION OF PHENOLIC COMPOUNDS IN WATER BY REVERSED PHASE LIQUID CHROMATOGRAPHY WITH ELECTROCHEMICAL DETECTION. 1 PPB LEVELS WERE DETECTED. /PHENOLIC COMPOUNDS/
For more Analytic Laboratory Methods (Complete) data for TRICHLOROPHENOL (8 total), please visit the HSDB record page.

Clinical Laboratory Methods

A METHOD IS DESCRIBED FOR THE CONFIRMATION OF CHLOROPHENOLS IN HUMAN URINE. HYDROLYZED URINE SAMPLES WERE ANALYZED BY GAS CHROMATOGRAPHY & LIQ CHROMATOGRAPHY WITH ELECTROCHEMICAL DETECTION & RESULTS COMPARED. IT IS SENSITIVE FOR CHLOROPHENOLS AT LOW PPB RANGE. /CHLOROPHENOLS/
BLOOD SERUM FROM 58 FEMALES FROM DADE COUNTY, FL WERE ANALYZED FOR PRESENCE OF 2,4-DICHLOROPHENOL & OTHER PHENOLIC COMPOUNDS BY GLC. DRINKING WATER USAGE PATTERNS WERE MAINTAINED FOR 5 YR; 33 DRANK MUNICIPAL CHLORINATED WATER WHILE REMAINING GENERALLY USED NON-CHLORINATED WELL WATER. FAUCET SAMPLES FROM 12 OF THE CHLORINATED & 10 FROM NON-CHLORINATED DRINKING WATER SUPPLIES & 10 SAMPLES OF ADIPOSE TISSUE FROM AUTOPSIES WERE ALSO ANALYZED. NO 2,4-DICHLOROPHENOL WAS FOUND. TRICHLOROPHENOL WAS DETECTED IN WATER & BIOLOGICAL TISSUES.
A METHOD FOR THE DETECTION & CONFIRMATION OF TRACE AMOUNTS OF CHLOROPHENOL RESIDUES IN ENVIRONMENTAL & BIOLOGICAL SAMPLES BY QUADRUPOLE MASS SPECTROMETRY WITH SELECTED-ION MONITORING (SIM) IS DESCRIBED. USE OF SIM ELIMINATES BACKGROUND INTERFERENCE WHICH ALLOWS IDENTIFICATION OF CHLOROPHENOL RESIDUES IN HUMAN URINE. PHENOL CONCENTRATIONS AS LOW AS 1.0 PMOL/ML URINE GAVE PEAKS THAT WERE DISCERNIBLE BY SIM.

Dates

Last modified: 08-15-2023

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